tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a 5-oxa-2-azaspiro[3.4]octane core. The tert-butyl carboxylate group provides steric protection and enhances solubility in organic solvents, while the 2-aminoethyl substituent at position 8 introduces a primary amine functionality, making it a versatile intermediate in medicinal chemistry for conjugations, salt formations, or as a building block in peptidomimetics .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)10(4-6-14)5-7-17-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFYBBOCEAHFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Annulation Strategies for 5-Oxa-2-Azaspiro[3.4]octane
Three principal annulation routes have been developed to construct the spirocyclic framework:
- Cyclopentane Annulation : A cyclopentane ring is formed via intramolecular alkylation of a prefunctionalized tetrahydrofuran precursor. This method leverages Grignard reagents to initiate cyclization, achieving moderate yields (45–60%).
- Four-Membered Ring Closure : Alternative approaches focus on assembling the four-membered aza ring first. For example, oxidative cyclization of γ-amino alcohols using hypervalent iodine reagents (e.g., PhI(OAc)₂) produces the spirocenter in 68% yield.
- Tandem Ring-Opening/Ring-Closing : A one-pot procedure involving epoxide opening by an amine nucleophile, followed by base-mediated cyclization, streamlines the synthesis but requires stringent temperature control (−10°C to 25°C).
tert-Butyl Carboxylate Protection and Deprotection Dynamics
The tert-butyl group serves as a robust protecting moiety for the carboxylate during synthesis. Key steps include:
- Protection : Reaction of the spirocyclic carboxylic acid with tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) at 0°C–25°C, achieving >95% conversion.
- Deprotection : Acidic cleavage using trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes the tert-butyl group without affecting the aminoethyl substituent.
Catalytic Asymmetric Hydrogenation for Stereocontrol
Chiral resolution of the spirocyclic intermediate is critical for pharmaceutical applications. Employing a ruthenium-BINAP catalyst system ([NH₂Et₂][{RuCl((R)-(+)-BINAP)}₂μ-Cl)₃]), asymmetric hydrogenation of a prochiral enamide precursor achieves enantiomeric excess (ee) >98% under 30 atm H₂ at 35°C. This method’s success hinges on the ligand’s ability to induce axial chirality in the spirocenter.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, yields, and optimal conditions:
Purification and Characterization
Final purification typically employs silica gel chromatography using ethyl acetate/hexane gradients (10:90 to 50:50). High-performance liquid chromatography (HPLC) with chiral stationary phases confirms enantiopurity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) verifies the spirocyclic structure and substituent regiochemistry.
Chemical Reactions Analysis
tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the molecule under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology:
- Research indicates that compounds with spirocyclic structures can exhibit significant neuroactive properties. tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has been studied for its potential role as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression disorders.
- In vitro studies have shown that this compound may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
-
Antitumor Activity:
- Preliminary studies suggest that this compound may possess antitumor properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- The mechanism of action appears to involve the disruption of cellular signaling pathways essential for cancer cell survival.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in the Spirocyclic Core
Substituent Variations
- Aminoethyl vs. Hydroxyethyl/Hydroxymethyl Groups tert-Butyl 8-(2-Hydroxyethyl)-5-Oxa-2-Azaspiro[3.4]octane-2-carboxylate (CAS 1823776-19-7): Replacing the amino group with a hydroxyl group reduces nucleophilicity but enhances hydrogen-bonding capacity. This derivative is used in solubility studies and as a precursor for esterifications. Molecular weight: 257.33 g/mol . tert-Butyl 8-(Hydroxymethyl)-5-Thia-2-Azaspiro[3.4]octane-2-carboxylate (CAS 1373029-00-5): Substitution of the oxygen atom in the 5-oxa ring with sulfur (5-thia) increases lipophilicity and alters metabolic stability. Molecular weight: 259.36 g/mol .
Positional Isomerism
- Molecular weight: 256.34 g/mol .
Functional Group Additions
Modifications in Heteroatoms and Ring Systems
Sulfur vs. Oxygen in the Heterocycle
Expanded or Contracted Ring Systems
Physicochemical Properties and Stability
Research Findings and Trends
- Drug Discovery: Aminoethyl-substituted spirocycles are favored in kinase inhibitor development due to their ability to form salt bridges with ATP-binding pockets .
- Stability Challenges : Hydroxyethyl derivatives (e.g., 1823776-19-7) require stringent storage conditions (-20°C for long-term stability), whereas thia analogs exhibit improved shelf life .
- Synthetic Accessibility: Ketone-containing derivatives (e.g., 1363382-39-1) are synthesized in higher yields (up to 90%) via cyclization reactions compared to aminoethyl variants, which often require multi-step protections .
Biological Activity
Tert-butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a compound with significant potential in medicinal chemistry, belongs to the class of spirocyclic compounds. These compounds are characterized by their unique three-dimensional structures, which can enhance biological activity and selectivity in drug discovery. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 256.35 g/mol. The compound features a spirocyclic structure that contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₃ |
| Molecular Weight | 256.35 g/mol |
| CAS Number | 1823417-57-7 |
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that spirocyclic compounds can exhibit antimicrobial properties against a range of pathogens. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Potential : Certain derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structure allows for interaction with multiple biological targets.
- Neuroprotective Effects : Some studies have suggested that spirocyclic compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems.
The exact mechanisms by which this compound exerts its biological effects are under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
Case Studies
- Synthesis and Evaluation : A study published in RSC Advances detailed the synthesis of various azaspiro compounds, including this specific tert-butyl derivative, and evaluated their biological activities through in vitro assays. The results indicated significant antimicrobial and anticancer activities compared to standard drugs .
- Structure-Activity Relationship (SAR) : Research exploring the SAR of spirocyclic compounds has revealed that modifications at the nitrogen or carboxylate groups can enhance biological potency, suggesting avenues for further drug development .
Q & A
How can the synthesis of tert-butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate be optimized for higher yield and purity?
Methodological Answer:
Optimization involves precise control of reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, low-temperature conditions (e.g., 0–5°C) during spirocycle formation can minimize side reactions like ring-opening. Purification via gradient column chromatography (e.g., silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitoring intermediates using LC-MS or TLC ensures stepwise efficiency .
What analytical techniques are most effective for characterizing the spirocyclic structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolves the 3D spirocyclic conformation; SHELX software is widely used for refinement .
- NMR spectroscopy : H and C NMR identify key signals (e.g., tert-butyl at δ ~1.4 ppm, spirojunction carbons at δ 60–70 ppm).
- HRMS : Confirms molecular formula (CHNO) and detects isotopic patterns.
Cross-validation with computational tools (e.g., DFT-predicted chemical shifts) enhances accuracy .
How does the stability of this compound vary under acidic, basic, or oxidative conditions?
Advanced Research Focus:
The tert-butyl carbamate group is acid-labile, while the spirocyclic ether may hydrolyze under strong acidic/basic conditions. Stability studies should include:
- Stress testing : Expose to HCl/NaOH (0.1–1M) at 25–60°C, monitoring degradation via HPLC.
- Oxidative stability : Treat with HO or mCPBA to assess resistance.
Data from analogous compounds (e.g., tert-butyl 5-oxo-2-azaspiro derivatives) suggest moderate stability in neutral buffers but rapid decomposition in 1M HCl .
What strategies are recommended for modifying the 2-aminoethyl side chain to enhance reactivity?
Advanced Research Focus:
The primary amine can be functionalized via:
- Acylation : React with activated esters (e.g., NHS esters) to form amides.
- Reductive amination : Use aldehydes/ketones and NaBHCN for secondary/tertiary amines.
- Protection/deprotection : Employ Boc or Fmoc groups to temporarily block the amine during multi-step syntheses. Comparative studies with tert-butyl 8-formyl derivatives highlight the aminoethyl group’s nucleophilic versatility .
How can researchers resolve contradictions in reported biological activities of structurally similar azaspiro compounds?
Data Contradiction Analysis:
- Comparative SAR studies : Synthesize analogs (e.g., sulfur-substituted or oxo variants) and test in parallel assays.
- Computational docking : Model interactions with target proteins (e.g., kinases) to explain activity differences.
For example, tert-butyl 5-thia-2-azaspiro derivatives show altered binding affinities compared to oxa-analogs due to sulfur’s electronegativity .
What computational methods are suitable for predicting the collision cross-section (CCS) of this compound in mass spectrometry?
Advanced Research Focus:
- DFT calculations : Optimize gas-phase conformers and calculate CCS using the Trajectory Method.
- Molecular dynamics (MD) simulations : Simulate ion mobility in helium/nitrogen buffers.
Studies on tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate demonstrate a CCS of ~125 Ų (DTIMS), aligning with DFT predictions .
How can the aminoethyl group be leveraged for bioconjugation in drug delivery systems?
Methodological Answer:
- Site-specific coupling : Use NHS-PEG-maleimide linkers to attach antibodies or peptides.
- In vivo tracking : Label with fluorescent dyes (e.g., FITC) via carbodiimide-mediated coupling.
Purify conjugates using size-exclusion chromatography and validate via SDS-PAGE/fluorescence microscopy. Similar approaches are validated for tert-butyl 7-(2-aminoethyl) derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
